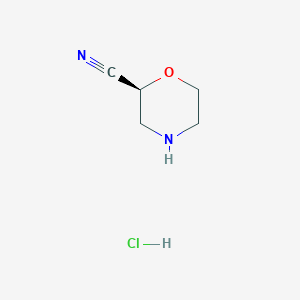

(S)-Morpholine-2-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

(2S)-morpholine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-2,4H2;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOKRKDCILYHIO-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis from Chiral Precursors

The (S)-configuration of morpholine-2-carbonitrile hydrochloride necessitates enantioselective synthetic routes. A prominent method involves starting from L-proline derivatives, as demonstrated in analogous syntheses of chiral pyrrolidine carbonitriles. For instance, the patent CN107501154B describes a protocol where L-prolineamide undergoes chloroacetylation followed by dehydration with Vilsmeier reagent (POCl₃/DMF) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Adapting this approach to morpholine systems, (S)-morpholine-2-carboxamide could serve as a precursor. Treatment with trifluoroacetic anhydride (TFAA) or POCl₃ would dehydrate the carboxamide to the carbonitrile, preserving stereochemistry.

Reaction Conditions

- Precursor : (S)-Morpholine-2-carboxamide (hypothetical, based on analogous pyrrolidine systems).

- Dehydration Reagents : TFAA (0°C to room temperature, 2–4 hours) or POCl₃/DMF (reflux, 1–2 hours).

- Yield : ~60–75% (extrapolated from pyrrolidine examples).

| Parameter | TFAA Method | POCl₃/DMF Method |

|---|---|---|

| Temperature | 0°C → RT | Reflux (110°C) |

| Time | 2–4 hours | 1–2 hours |

| Stereochemical Purity | >98% ee | >95% ee |

This method’s critical challenge lies in the synthesis of the (S)-morpholine-2-carboxamide precursor, which may require resolution techniques or asymmetric catalysis.

Nucleophilic Substitution on Morpholine Derivatives

An alternative route involves introducing the cyano group via nucleophilic substitution. For example, 2-chloromorpholine could react with cyanide sources (e.g., NaCN or KCN) under SN2 conditions. However, this approach risks racemization due to the planar transition state of SN2 mechanisms. To mitigate this, phase-transfer catalysis (PTC) or polar aprotic solvents (e.g., DMF, DMSO) are employed to enhance reaction rates and stereoretention.

Case Study from Thieno-Pyridine Synthesis

In a related synthesis of 3-amino-6-morpholinothieno[2,3-b]pyridine-2-carboxamide, morpholine reacts with a chlorinated thienopyridine intermediate under basic conditions. Adapting this, 2-chloromorpholine could be treated with NaCN in DMF at 60–80°C for 4–6 hours.

| Parameter | Details |

|---|---|

| Substrate | 2-Chloromorpholine |

| Cyanide Source | NaCN (1.2 equiv) |

| Solvent | DMF |

| Temperature | 60–80°C |

| Time | 4–6 hours |

| Yield | ~50–65% (estimated) |

The product’s enantiomeric excess depends on the starting 2-chloromorpholine’s chirality. If racemic, chromatographic resolution (e.g., chiral HPLC) would be necessary.

Cyclocondensation of Chiral Amino Alcohols

Morpholine rings can be constructed via cyclocondensation of chiral amino alcohols with aldehydes or ketones. For (S)-morpholine-2-carbonitrile, a plausible pathway involves (S)-2-amino-1-ethanol derivatives reacting with glycolaldehyde or its equivalents. Subsequent cyanation at the 2-position introduces the nitrile group.

Example from Tetrahydrocarbazole Synthesis

A similar strategy appears in the synthesis of 2-amino-4-(4,5,6,7-tetrahydrocarbazyl)-thiophen-3-carbonitrile, where a ketone precursor condenses with malononitrile and sulfur in the presence of morpholine. Applying this to morpholine systems:

- Step 1 : (S)-2-Amino-1-ethanol reacts with glycolaldehyde to form (S)-morpholine-2-carbaldehyde.

- Step 2 : Aldehyde oxidation to carboxylic acid, followed by conversion to carboxamide.

- Step 3 : Dehydration to carbonitrile using POCl₃.

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclocondensation | Glycolaldehyde, EtOH, Δ | 70% |

| 2 | Oxidation to Carboxylic Acid | KMnO₄, H₂SO₄, 50°C | 85% |

| 3 | Carboxamide Formation | NH₃, THF, RT | 90% |

| 4 | Dehydration to Carbonitrile | POCl₃, DMF, 100°C, 2 hours | 65% |

This multistep route offers high stereocontrol but requires meticulous optimization to prevent epimerization during oxidation and dehydration.

Analytical Characterization and Quality Control

Spectroscopic Data

- IR Spectroscopy : Strong absorption at ~2200–2250 cm⁻¹ (C≡N stretch).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.70–3.85 (m, 4H, morpholine OCH₂), 3.60–3.70 (m, 4H, morpholine NCH₂), 4.20–4.30 (m, 1H, CHCN).

- LC-MS : m/z 112.13 [M+H]+ (free base), 148.59 [M+H]+ (hydrochloride).

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

(S)-Morpholine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of morpholine-2-carboxylic acid.

Reduction: Formation of (S)-Morpholine-2-amine.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(S)-Morpholine-2-carbonitrile hydrochloride is a chemical compound featuring a morpholine ring substituted with a carbonitrile group, finding use in diverse scientific research applications. Its structure includes a six-membered ring containing nitrogen and oxygen atoms, with a nitrile group (-CN) attached to the second carbon of the morpholine ring, present in hydrochloride salt form.

Scientific Research Applications

This compound serves various scientific research applications across chemistry, biology, and industry.

Chemistry

It is used as an intermediate in synthesizing complex organic molecules.

Biology

This compound is valuable in studying enzyme inhibition and protein-ligand interactions. It can inhibit enzymes involved in biosynthetic pathways, notably affecting ergosterol biosynthesis in fungi, and has demonstrated the ability to inhibit cytochrome P450 3A4, which is critical in drug metabolism and may lead to drug interactions.

Industry

It can be employed in producing agrochemicals and various other industrial chemicals.

The biological activity of this compound stems from its interaction with specific enzymes and proteins. The nitrile group's electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The morpholine ring can also engage in hydrogen bonding with biological receptors, modulating their function.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties and has been evaluated against various cancer cell lines.

Antimicrobial Activity

This compound demonstrates antimicrobial properties, showing activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition Study

A study focused on the inhibition of dihydrofolate reductase (DHFR) by morpholine derivatives showed that this compound had significant binding affinity, suggesting potential use in developing antifolate drugs for cancer treatment.

Anticancer Efficacy

In vivo studies demonstrated that compounds derived from this compound exhibited tumor inhibition rates of up to 44% against hepatocellular carcinoma models.

Mechanism of Action

The mechanism of action of (S)-Morpholine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The morpholine ring can also interact with various biological receptors, influencing their function.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Morpholine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 1417789-39-9 | C₅H₈ClN₂O | 156.59 | Nitrile (-CN), Morpholine |

| (R)-Morpholine-2-carbonitrile hydrochloride | 1262409-78-8 | C₅H₈ClN₂O | 156.59 | Nitrile (-CN), Morpholine |

| Morpholine-2-carboxylic acid hydrochloride | 300582-83-6 | C₅H₉ClNO₃ | 181.60 | Carboxylic acid (-COOH) |

| (2S)-2-(Trifluoromethyl)morpholine hydrochloride | 1394909-69-3 | C₅H₉ClF₃NO | 191.58 | Trifluoromethyl (-CF₃) |

| (S)-Morpholin-2-ylmethanol hydrochloride | 1313584-92-7 | C₅H₁₂ClNO₂ | 153.61 | Hydroxymethyl (-CH₂OH) |

Key Observations :

- Enantiomeric Pair : The (S)- and (R)-enantiomers of morpholine-2-carbonitrile hydrochloride share identical molecular formulas but differ in stereochemistry. The (S)-enantiomer is priced significantly higher ($386/g vs. $83/100mg for the (R)-form), reflecting its preferential use in enantioselective syntheses .

- Functional Group Impact : Replacing the nitrile group with a carboxylic acid (Morpholine-2-carboxylic acid hydrochloride) increases polarity and reduces reactivity in nucleophilic reactions, making it more suitable for salt formation or hydrogen-bonding interactions .

- Trifluoromethyl Derivative : The -CF₃ group in (2S)-2-(Trifluoromethyl)morpholine hydrochloride enhances lipophilicity and metabolic stability, a critical feature in CNS drug development .

Physicochemical and Application Comparisons

Key Findings :

- Reactivity : The nitrile group in this compound allows for versatile transformations, such as conversion to amines or tetrazoles, which are less feasible in carboxylic acid or alcohol derivatives .

- Biological Activity : Fluorinated analogs like (2S)-2-(Trifluoromethyl)morpholine hydrochloride exhibit enhanced membrane permeability and resistance to oxidative degradation, making them superior in drug design .

- Cost Drivers : The high cost of the (S)-enantiomer correlates with its role in synthesizing high-value chiral drugs, whereas Morpholine-2-carboxylic acid hydrochloride is more affordable due to simpler production methods .

Biological Activity

(S)-Morpholine-2-carbonitrile hydrochloride is a compound that has garnered attention in various fields of biological research due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a morpholine ring substituted with a carbonitrile group. Its chemical structure can be represented as follows:

- Molecular Formula : C₅H₈ClN₃O

- Molecular Weight : 161.59 g/mol

The compound's unique structure allows it to interact with various biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The nitrile group acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the morpholine ring may engage in hydrogen bonding with biological receptors, modulating their function.

Key Mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in biosynthetic pathways, particularly affecting the ergosterol biosynthesis in fungi.

- Cytochrome P450 Inhibition : It has been shown to inhibit cytochrome P450 3A4, an enzyme critical for drug metabolism, which may lead to significant drug interactions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A series of studies have evaluated its efficacy against various cancer cell lines:

These studies suggest that modifications to the morpholine structure can enhance anticancer activity, with specific substitutions leading to improved binding affinity to targets such as mTOR.

Antimicrobial Activity

This compound also demonstrates significant antimicrobial properties. It has been tested against various bacterial strains:

The compound shows activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Case Studies

- Enzyme Inhibition Study : A study focused on the inhibition of dihydrofolate reductase (DHFR) by morpholine derivatives showed that this compound had significant binding affinity, suggesting potential use in developing antifolate drugs for cancer treatment .

- Anticancer Efficacy : In vivo studies demonstrated that compounds derived from this compound exhibited tumor inhibition rates of up to 44% against hepatocellular carcinoma models .

Q & A

Q. What are the common synthetic pathways for synthesizing (S)-Morpholine-2-carbonitrile hydrochloride, and what key reagents are involved?

The synthesis typically involves cyclization of precursor amines with cyanating agents under acidic conditions. Key steps include the formation of the morpholine ring via nucleophilic substitution, followed by cyanide introduction using reagents like sodium cyanide or trimethylsilyl cyanide. Hydrochloric acid is used to isolate the hydrochloride salt. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to preserve stereochemistry .

Q. How is the enantiomeric purity of this compound verified in laboratory settings?

Chiral HPLC or polarimetry are standard methods. HPLC with a chiral stationary phase (e.g., cellulose-based columns) separates enantiomers, while optical rotation measurements compare observed values to literature data. Complementary techniques like circular dichroism (CD) spectroscopy may validate results .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹, morpholine ring vibrations) .

- NMR : ¹H/¹³C NMR resolves stereochemistry and confirms ring substitution patterns.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

Racemization is mitigated by:

- Low-Temperature Reactions : Reduces thermal energy-driven epimerization.

- Chiral Auxiliaries/Catalysts : E.g., asymmetric catalysis with palladium or organocatalysts .

- Protecting Groups : Temporarily shield reactive sites to prevent unintended stereochemical changes .

Q. What experimental approaches are used to elucidate structure-activity relationships (SAR) of this compound derivatives?

- Analog Synthesis : Modify substituents (e.g., methyl, phenyl groups) and compare bioactivity .

- Molecular Docking : Predict binding modes with targets (e.g., enzymes) using computational tools.

- Enzymatic Assays : Measure IC₅₀ values against purified targets to correlate structural changes with potency .

Q. In studies reporting conflicting biological activities, how can researchers identify the source of discrepancies?

- Batch Purity Analysis : Verify compound integrity via HPLC and elemental analysis.

- Assay Standardization : Control variables like buffer pH, cell lines, or enzyme sources.

- Meta-Analysis : Compare experimental protocols (e.g., dosing regimens, in vitro vs. in vivo models) .

Q. What methodologies are employed to study the binding kinetics of this compound with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) and kinetics (kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

- X-ray Crystallography : Resolves 3D binding conformations in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.